2-benzyl-N-phenylmorpholine-4-carboxamide

Lipophilicity Membrane permeability Drug-likeness

2-Benzyl-N-phenylmorpholine-4-carboxamide (CAS 1329383-33-6, molecular formula C₁₈H₂₀N₂O₂, MW 296.36 g/mol) is a synthetic morpholine-4-carboxamide derivative featuring a 2-benzyl substituent on the morpholine ring and an N-phenyl substituent on the carboxamide nitrogen. The compound belongs to the N-phenylurea chemotype and is primarily encountered as a research chemical building block for medicinal chemistry exploration.

Molecular Formula C18H20N2O2
Molecular Weight 296.37
CAS No. 1329383-33-6
Cat. No. B2875923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-N-phenylmorpholine-4-carboxamide
CAS1329383-33-6
Molecular FormulaC18H20N2O2
Molecular Weight296.37
Structural Identifiers
SMILESC1COC(CN1C(=O)NC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H20N2O2/c21-18(19-16-9-5-2-6-10-16)20-11-12-22-17(14-20)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,19,21)
InChIKeyRPBNBBZCRFBLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-N-phenylmorpholine-4-carboxamide (CAS 1329383-33-6): Physicochemical Identity and Comparator Landscape for Sourcing Decisions


2-Benzyl-N-phenylmorpholine-4-carboxamide (CAS 1329383-33-6, molecular formula C₁₈H₂₀N₂O₂, MW 296.36 g/mol) is a synthetic morpholine-4-carboxamide derivative featuring a 2-benzyl substituent on the morpholine ring and an N-phenyl substituent on the carboxamide nitrogen. The compound belongs to the N-phenylurea chemotype and is primarily encountered as a research chemical building block for medicinal chemistry exploration. Its closest in-class analogs include N-phenylmorpholine-4-carboxamide (CAS 4559-92-6, the des-benzyl parent), 2-benzylmorpholine (CAS 87955-28-0, lacking the N-phenylcarboxamide), 4-benzylmorpholine-2-carboxamide (CAS 135072-12-7, a regioisomeric analog), and N-benzylmorpholine-4-carboxamide (CAS 69805-79-4, differing in the N-aryl substituent). Understanding the differential attributes among these analogs is critical for target-focused library design and structure-activity relationship (SAR) campaigns.

Why 2-Benzyl-N-phenylmorpholine-4-carboxamide Cannot Be Interchanged with Its Closest Morpholine Carboxamide Analogs


Generic substitution among morpholine-4-carboxamide derivatives is scientifically unsound because even minor structural modifications—such as the presence or position of a benzyl group—produce substantial shifts in predicted lipophilicity (cLogP), molecular shape, conformational flexibility, and putative target engagement profiles. The 2-benzyl substituent on the target compound introduces a stereocenter and additional aromatic pharmacophoric volume absent in the simpler N-phenylmorpholine-4-carboxamide scaffold, while the N-phenyl carboxamide moiety provides a hydrogen-bond-donating urea-type NH that is geometrically constrained relative to the benzyl group. [1] These structural features collectively differentiate the target compound's property space from its regioisomeric and des-benzyl analogs, directly impacting solubility, permeability, and recognition by biological targets. The quantitative evidence below demonstrates that treating these analogs as interchangeable would introduce uncontrolled variables in any SAR or lead-optimization program.

Quantitative Differentiation Evidence for 2-Benzyl-N-phenylmorpholine-4-carboxamide vs. Closest Analogs


Lipophilicity (cLogP) Advantage: Enhanced Predicted Membrane Permeability vs. N-Phenylmorpholine-4-carboxamide

The target compound, bearing both a 2-benzyl and an N-phenyl substituent, is predicted to exhibit a cLogP value of approximately 3.0–3.5 (estimated based on additive fragment contributions from the 2-benzylmorpholine core [cLogP ≈ 1.5–2.5] and the N-phenylurea moiety). This represents a >1.4 log-unit increase in lipophilicity relative to the des-benzyl parent N-phenylmorpholine-4-carboxamide (cLogP = 1.56, experimentally derived). Higher cLogP is generally associated with improved passive membrane permeability, a critical parameter for intracellular target engagement. [1]

Lipophilicity Membrane permeability Drug-likeness

Conformational Flexibility: Increased Rotatable Bond Count vs. N-Phenylmorpholine-4-carboxamide Enables Diverse Binding Pose Sampling

The target compound possesses 4 rotatable bonds (benzyl-CH₂–morpholine, morpholine ring N–CO, CO–NH–Ph, plus ring conformational degrees of freedom), compared to only 2 rotatable bonds in the parent N-phenylmorpholine-4-carboxamide (morpholine ring N–CO and CO–NH–Ph). This doubling of rotatable bond count, while maintaining a molecular weight below 300 Da (MW = 296.36), places the target compound in a favorable conformational entropy window that may facilitate induced-fit binding to flexible protein pockets. [1]

Conformational flexibility Rotatable bonds Binding pose diversity

Topological Polar Surface Area (TPSA) Constancy: Comparable Hydrogen-Bonding Capacity to N-Phenylmorpholine-4-carboxamide Despite Added Lipophilicity

The TPSA of the target compound is predicted to be approximately 41.6 Ų, nearly identical to that of N-phenylmorpholine-4-carboxamide (TPSA = 41.57 Ų). This constancy arises because the 2-benzyl substituent adds exclusively hydrocarbon surface area without introducing additional polar atoms. The combination of elevated cLogP with unchanged TPSA means the target compound offers increased membrane partitioning potential without sacrificing the hydrogen-bonding capacity that correlates with oral bioavailability (Veber rules: TPSA < 140 Ų). [1] In contrast, the regioisomer 4-benzylmorpholine-2-carboxamide (CAS 135072-12-7) presents its carboxamide at the 2-position, which may alter the spatial orientation of hydrogen-bond donor/acceptor groups relative to the benzyl pharmacophore.

TPSA Hydrogen bonding Oral bioavailability prediction

Molecular Weight Differentiation: 296 Da Places the Target Compound in a Favorable CNS Drug-like Space vs. Lighter and Heavier Analogs

With a molecular weight of 296.36 Da, the target compound sits within the optimal range for central nervous system (CNS) drug candidates (MW < 400 Da) and lead-like chemical space (MW ≤ 350 Da). This contrasts with N-phenylmorpholine-4-carboxamide (MW = 206.24 Da), which may lack sufficient pharmacophoric bulk for selective target engagement, and with heavier morpholine-4-carboxamide derivatives bearing extended substituents (MW > 350 Da), which may face CNS penetration limitations. [1] The 2-benzyl addition (+90.12 Da relative to the des-benzyl parent) achieves a balanced molecular size that supports both target complementarity and favorable ADME properties. [2]

Molecular weight CNS drug-likeness Lead-likeness

Stereochemical and Regioisomeric Differentiation: The 2-Benzyl Substituent Introduces Chirality Absent in N-Phenylmorpholine-4-carboxamide

The target compound possesses a stereogenic center at the 2-position of the morpholine ring due to the benzyl substituent, creating (R)- and (S)-enantiomeric forms. This is fundamentally distinct from the achiral N-phenylmorpholine-4-carboxamide and from the regioisomeric 4-benzylmorpholine-2-carboxamide, which places the benzyl group on the ring nitrogen rather than the 2-carbon. Enantiopure 2-benzylmorpholine derivatives have demonstrated stereospecific biological activity: (R)-2-benzylmorpholine is a known appetite suppressant with an ED₅₀ of 3–5.5 mg/kg in dogs, whereas the (S)-enantiomer shows divergent pharmacology. [1] While no enantiospecific activity data exist for the target carboxamide, the presence of the chiral center provides an additional dimension for SAR exploration not available with achiral analogs.

Chirality Stereochemistry Regioisomerism

High-Value Research and Procurement Application Scenarios for 2-Benzyl-N-phenylmorpholine-4-carboxamide


CNS-Targeted Lead Generation: Leveraging Predicted Membrane Permeability and Chiral Diversity

The combination of a predicted cLogP of 3.0–3.5 (Δ >1.4 vs. the des-benzyl parent) and a molecular weight of 296 Da positions this compound as a candidate for CNS-focused fragment-to-lead libraries. Its 4 rotatable bonds and balanced TPSA (~41.6 Ų) meet established CNS drug-likeness criteria (MW < 400, TPSA < 90 Ų for good brain penetration). [1] Procurement of both enantiomers enables enantioselective SAR studies to probe stereospecific target interactions. [2]

Kinase or GPCR Inhibitor Scaffold Diversification: Exploiting the Dual Aromatic Pharmacophore

The 2-benzyl and N-phenyl substituents create a dual aromatic system capable of engaging hydrophobic pockets commonly found in kinase ATP-binding sites and class A GPCR orthosteric pockets. The structurally related N-phenylmorpholine-4-carboxamide chemotype has been explored in kinase inhibitor patents (e.g., SYK inhibitors), confirming the scaffold's relevance to this target class. [1] The 2-benzyl extension offers additional vectors for potency and selectivity optimization not achievable with the simpler parent scaffold. [2]

Chemical Biology Probe Development: Differentiated Property Profile for Cellular Target Engagement Assays

For cellular thermal shift assays (CETSA) or BRET-based target engagement studies, the elevated lipophilicity (cLogP 3.0–3.5) relative to N-phenylmorpholine-4-carboxamide (cLogP 1.56) is expected to enhance cell permeability, a prerequisite for intracellular target engagement. The unchanged TPSA (~41.6 Ų) maintains aqueous solubility within acceptable limits for cell-based assays. [1] The compound's moderate molecular weight (296 Da) also facilitates subsequent derivatization with linker moieties for affinity-based probe design. [2]

SAR Expansion Sets: Systematic Exploration of Benzyl Substitution Effects on the Morpholine-4-carboxamide Scaffold

As a key intermediate between the minimal N-phenylmorpholine-4-carboxamide core and more elaborate analogs, this compound enables systematic SAR studies evaluating the incremental contribution of the 2-benzyl group to target binding, selectivity, and ADME parameters. Comparative procurement of the target compound alongside N-phenylmorpholine-4-carboxamide (CAS 4559-92-6), 2-benzylmorpholine (CAS 87955-28-0), and 4-benzylmorpholine-2-carboxamide (CAS 135072-12-7) provides a complete SAR matrix for understanding the pharmacophoric contributions of each substituent. [1]

Quote Request

Request a Quote for 2-benzyl-N-phenylmorpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.